An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Azaspiro[3.3]heptane Hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Azaspiro[3.3]heptane Hydrochloride
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The strategic move away from flat, two-dimensional structures towards more three-dimensional, sp³-rich scaffolds—a concept often termed "escaping from flatland"—has driven significant innovation.[1] Within this paradigm, 2-Azaspiro[3.3]heptane has emerged as a pivotal structural motif. As a strained spirocyclic heterocycle, it serves as a crucial building block and a validated bioisostere for the ubiquitous piperidine ring, a fragment present in numerous approved drugs.[2][3][4]
This guide provides a comprehensive technical overview of 2-Azaspiro[3.3]heptane hydrochloride, tailored for researchers, medicinal chemists, and drug development professionals. It delves into the core chemical properties, structural nuances, synthesis, and strategic applications that make this compound a valuable tool in the design of next-generation therapeutics. By understanding its unique characteristics, scientists can leverage this scaffold to overcome challenges in drug design, including metabolic instability, off-target activity, and suboptimal physicochemical profiles.
Part 1: Physicochemical and Structural Properties
The utility of 2-Azaspiro[3.3]heptane hydrochloride in drug design is fundamentally rooted in its distinct structural and physicochemical characteristics.
Structural Analysis
2-Azaspiro[3.3]heptane is characterized by two cyclobutane rings fused at a central quaternary carbon, with one ring containing a nitrogen atom at the 2-position. This spirocyclic fusion locks the molecule into a rigid, three-dimensional conformation.
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Causality Behind its Utility : Unlike the flexible chair-boat conformations of piperidine, the rigidity of the 2-azaspiro[3.3]heptane core is a key advantage. This conformational restriction provides highly predictable "exit vectors" for substituents, allowing for precise and rational design of interactions with biological targets.[2] The inherent ring strain of the dual four-membered rings also influences its reactivity and electronic properties, distinguishing it from unstrained aliphatic amines.
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-azaspiro[3.3]heptane;hydrochloride | PubChem[5] |
| CAS Number | 1420271-08-4 | PubChem[5] |
| Molecular Formula | C₆H₁₂ClN | PubChem[5] |
| Molecular Weight | 133.62 g/mol | PubChem[5] |
Physicochemical Characteristics
The hydrochloride salt form is favored in drug development for its improved stability, crystallinity, and handling properties compared to the free base.
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich[6] |
| Boiling Point (Free Base) | 140-142 °C | ChemicalBook[7] |
| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich[6] |
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Solubility and Lipophilicity (logD) : The incorporation of spirocyclic scaffolds can significantly alter a molecule's physicochemical profile. Replacing a piperidine with a 2-azaspiro[3.3]heptane moiety can lead to increased water solubility and, in some cases, a counterintuitive decrease in lipophilicity (logD) despite the net addition of a carbon atom. This effect is often attributed to the altered pKa and the unique hydration sphere around the more rigid, three-dimensional structure.[1]
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Basicity (pKa) : The basicity of the nitrogen atom is a critical parameter influencing a drug's absorption, distribution, and target engagement. The pKa of azaspiro[3.3]heptanes is influenced by the ring strain and geometry, which in turn affects the compound's ionization state at physiological pH (7.4) and its overall lipophilicity profile.[3]
Part 2: Synthesis and Purification
The construction of the strained spiro[3.3]heptane core requires specialized synthetic strategies. A common and effective method involves the deprotection of a tosyl-protected precursor.
Protocol 1: Synthesis of 2-Azaspiro[3.3]heptane (Free Base) via Detosylation
This protocol is adapted from established literature procedures for the reductive cleavage of N-tosyl groups.[8]
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Expertise & Experience : The N-tosyl group is a robust protecting group, necessitating a powerful reducing agent for its removal. Sodium naphthalenide, a single-electron transfer reagent, is highly effective for this transformation. Its deep green color provides a useful visual indicator of its presence. The reaction is sensitive to air and moisture, requiring an inert atmosphere and anhydrous conditions for optimal yield.
Methodology:
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Inert Atmosphere Setup : A reaction flask equipped with a magnetic stirrer is flushed with an inert gas (e.g., argon or nitrogen).
-
Precursor Dissolution : 2-Tosyl-2-azaspiro[3.3]heptane (e.g., 7.3 g, 0.03 mol) is dissolved in anhydrous 1,2-dimethoxyethane (30 mL).[8]
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Reductant Addition : A freshly prepared solution of sodium naphthalenide is added dropwise to the stirred solution at 0 °C (ice-water bath) until the characteristic dark green color persists.
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Reaction : The mixture is allowed to warm to room temperature and stirred for 1 hour.[8]
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Quenching : The reaction is carefully quenched by the slow addition of water.
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Work-up & Purification : The solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to yield the pure 2-azaspiro[3.3]heptane free base.[8]
Protocol 2: Formation of 2-Azaspiro[3.3]heptane Hydrochloride
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Trustworthiness : Converting the free base amine to its hydrochloride salt is a self-validating step that enhances the compound's stability and simplifies handling. The formation of a crystalline solid from a liquid or low-melting-point free base provides a product that is easily weighed, stored, and is generally less hygroscopic, ensuring consistency in downstream applications.
Methodology:
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Dissolution : The purified 2-azaspiro[3.3]heptane free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Acidification : A solution of anhydrous hydrogen chloride (e.g., 2M HCl in diethyl ether) is added dropwise to the stirred solution of the free base at 0 °C.
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Precipitation : The hydrochloride salt will typically precipitate out of the solution as a white solid.
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Isolation : The solid is collected by vacuum filtration, washed with a small amount of cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum to yield pure 2-azaspiro[3.3]heptane hydrochloride.
Part 3: Applications in Medicinal Chemistry and Drug Development
The primary application of 2-azaspiro[3.3]heptane is as a bioisosteric replacement for piperidine, a common motif in bioactive compounds.[3][4]
The Bioisosteric Replacement Strategy
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Expertise & Experience : Bioisosteric replacement is a cornerstone strategy in lead optimization. The goal is to substitute a core fragment of a lead compound with another that retains the essential biological activity but improves upon its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 2-Azaspiro[3.3]heptane is an excellent piperidine mimic because it preserves the key secondary amine interaction point while introducing a rigid, sp³-rich core. This rigidity can enhance binding affinity by reducing the entropic penalty upon binding to a target and can block common sites of metabolic attack (e.g., oxidation of the piperidine ring), thereby improving metabolic stability.[1]
Case Study: Enhancement of Drug Properties
The value of this strategy has been demonstrated in practice. For instance, replacing the piperidine fragment in the local anesthetic bupivacaine with a 2-azaspiro[3.3]heptane derivative resulted in an analog with enhanced activity and a longer duration of action.[1] In other cases, this substitution has led to compounds with significantly lower toxicity and improved water solubility, addressing key challenges in drug development.[1] These examples underscore the power of the spirocyclic scaffold to positively modulate multiple pharmacological parameters simultaneously.
Part 4: Safety, Handling, and Storage
Proper handling of 2-Azaspiro[3.3]heptane hydrochloride is essential for laboratory safety.
GHS Hazard Information
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[5][6][9]
| GHS Classification | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 |
Handling and Storage Protocols
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
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Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.
-
Storage : Store 2-Azaspiro[3.3]heptane hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.[6][9]
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Spill Response : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal according to local regulations.
Conclusion
2-Azaspiro[3.3]heptane hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design in the modern era of drug discovery. Its rigid three-dimensional structure, combined with its ability to serve as a superior bioisostere for piperidine, offers a clear pathway to novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. By providing predictable structural vectors and enhanced metabolic stability, this scaffold empowers medicinal chemists to overcome long-standing hurdles in lead optimization. As the pharmaceutical industry continues to "escape from flatland," the thoughtful application of building blocks like 2-azaspiro[3.3]heptane hydrochloride will be instrumental in developing the safer and more effective medicines of the future.
References
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PubChem. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride. Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Retrieved from [Link]
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Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]
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ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). Retrieved from [Link]
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PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
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PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]
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